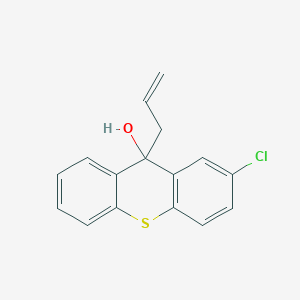

9-Allyl-2-chlorothioxanthen-9-ol

Description

Historical Trajectories and Modern Relevance of Thioxanthene (B1196266) Scaffolds in Synthetic Chemistry

The story of thioxanthenes is closely intertwined with the development of psychiatric medicine. Following the discovery of the antipsychotic properties of phenothiazines, researchers sought to modify the core structure to improve efficacy and reduce side effects. Replacing the nitrogen atom in the phenothiazine (B1677639) ring system with a carbon atom gave rise to the thioxanthenes in the late 1950s. nih.gov This structural modification from a phenothiazine to a thioxanthene, often referred to as creating "carbon-analogues," was initially driven by the hope of mitigating some of the toxic effects observed with early phenothiazine drugs. nih.gov

The first thioxanthene to be introduced clinically was chlorprothixene (B1288) in 1959, which demonstrated significant effects in patients with schizophrenia. nih.govencyclopedia.pub This was followed by the development of other potent derivatives like clopenthixol (B1202743), flupenthixol, and thiothixene (B151736). nih.govencyclopedia.pub The therapeutic efficacy of these first-generation thioxanthenes was primarily linked to their ability to act as antagonists at dopamine (B1211576) D2 receptors in the brain. wikipedia.org

While their origins lie in neuropharmacology, the modern relevance of thioxanthene scaffolds has expanded significantly. The unique photophysical and electronic properties of the thioxanthene core have made it an attractive building block in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Furthermore, recent research has unveiled the potential of thioxanthene derivatives as anticancer, antioxidant, anti-inflammatory, and even antimicrobial agents, demonstrating the enduring versatility of this chemical scaffold. nih.govacs.orgacs.orgnih.gov

Contextualization of 9-Allyl-2-chlorothioxanthen-9-ol within the Broader Spectrum of Substituted Thioxanthene Architectures

This compound is a specific, non-symmetrical derivative of the thioxanthene family. Its structure is characterized by three key modifications to the parent thioxanthene core:

A chloro group at the 2-position of the tricyclic system.

An allyl group attached to the 9-position.

A hydroxyl group also at the 9-position.

The substitution pattern of thioxanthenes is crucial to their function. Historically, substitution at the 2-position has been shown to be a key determinant of the neuroleptic activity in antipsychotic thioxanthenes. nih.gov The presence of the chlorine atom in this compound is therefore significant in this context.

The substituents at the 9-position, the allyl and hydroxyl groups, are particularly noteworthy. The presence of the tertiary alcohol at this position is a common feature in many thioxanthene derivatives that serve as synthetic intermediates. The allyl group, with its reactive double bond, offers a handle for further chemical transformations, allowing for the introduction of more complex side chains.

Indeed, this compound is a known intermediate in the synthesis of the antipsychotic drug zuclopenthixol (B143822). This underscores its primary role as a building block in the construction of more complex, pharmaceutically active thioxanthene derivatives.

Overview of Key Research Avenues Explored for Thioxanthene Derivatives

The research landscape for thioxanthene derivatives is diverse and continues to evolve. Key areas of investigation include:

Medicinal Chemistry: Beyond their established use as antipsychotics, thioxanthenes are being explored for a range of other therapeutic applications. encyclopedia.pub Studies have investigated their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. acs.orgnih.gov Their anti-inflammatory and antioxidant properties are also areas of active research. acs.orgacs.org Furthermore, the antimicrobial, antiviral, and antiparasitic activities of certain thioxanthenes have been recognized, opening up new avenues for infectious disease research. nih.gov

Materials Science: The rigid, planar structure of the thioxanthene core, combined with its sulfur atom, imparts interesting photophysical properties. This has led to the investigation of thioxanthene derivatives as fluorescent dyes and probes. nih.gov Their potential use in organic electronics, such as in the development of new materials for OLEDs, is another burgeoning area of research.

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of thioxanthene derivatives remains an important research focus. nih.gov This includes the synthesis of optically pure enantiomers, which is crucial as different stereoisomers can exhibit distinct biological activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-prop-2-enylthioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClOS/c1-2-9-16(18)12-5-3-4-6-14(12)19-15-8-7-11(17)10-13(15)16/h2-8,10,18H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKIVQFMOWEWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954675 | |

| Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-88-6 | |

| Record name | 2-Chloro-9-(2-propen-1-yl)-9H-thioxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33049-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Allyl-2-chlorothioxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-allyl-2-chlorothioxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Allyl 2 Chlorothioxanthen 9 Ol

Precursor Chemistry and the Role of 2-Chlorothioxanthen-9-one in Core Structure Formation

The foundational precursor for the synthesis of 9-Allyl-2-chlorothioxanthen-9-ol is 2-Chlorothioxanthen-9-one. nih.govgoogle.com This compound, also known by synonyms such as 2-chlorothioxanthone, provides the essential tricyclic framework of the target molecule. nih.govrsc.org The structure consists of a dibenzo-γ-pyrone scaffold containing a sulfur atom and a chlorine substituent on one of the benzene (B151609) rings. sigmaaldrich.com The ketone group at the C-9 position is the key reactive site for the subsequent allylation step.

The synthesis of 2-Chlorothioxanthen-9-one itself can be achieved through several established routes. One common method involves the reaction of an alkali metal derivative of 4-chlorothiophenol (B41493) with a 2-halogenated benzoic acid, which forms 2-(4'-chlorophenylthio)benzoic acid. google.com This intermediate is then cyclized via dehydration, often using a strong acid like polyphosphoric acid, to yield the final 2-Chlorothioxanthen-9-one core structure. google.com Another pathway involves the reaction of 2-chloro-benzonitrile with an alkali metal salt of 4-chlorothiophenol to produce 2-(4'-chlorophenylthio)benzonitrile, which is subsequently hydrolyzed and cyclized. nih.gov The purity and availability of this precursor are critical for the successful synthesis of the final product.

Grignard Alkylation Reactions for C-9 Allylation

The introduction of the allyl group at the C-9 position to form the tertiary alcohol, this compound, is accomplished through a Grignard alkylation reaction. wiley-vch.defraunhofer.de This classic organometallic reaction involves the nucleophilic addition of an allylmagnesium halide (e.g., allylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of 2-Chlorothioxanthen-9-one. wiley-vch.deacs.org The reaction proceeds to form a magnesium alkoxide intermediate, which upon aqueous workup, yields the desired tertiary alcohol. wiley-vch.de

In a traditional laboratory or industrial batch setting, the synthesis is typically performed by dissolving the precursor, 2-Chlorothioxanthen-9-one, in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture. The allylmagnesium halide solution is then added portion-wise or via a dropping funnel to the ketone solution, usually at a reduced temperature to control the exothermic nature of the reaction.

Optimization of reaction parameters is crucial for maximizing yield and minimizing the formation of impurities. Key parameters include:

Temperature: Lower temperatures (e.g., 0 °C to -78 °C) are often employed during the addition of the Grignard reagent to prevent side reactions and control the exotherm.

Reagent Stoichiometry: A slight excess of the Grignard reagent is typically used to ensure complete conversion of the starting ketone. However, a large excess can lead to the formation of impurities and complicate purification. wiley-vch.de

Solvent: The choice of solvent can influence the solubility of the reactants and the reactivity of the Grignard reagent. THF is commonly used for its ability to solvate the magnesium species effectively.

Addition Rate: A slow and controlled addition of the Grignard reagent helps to maintain the reaction temperature and prevent localized high concentrations that could lead to side reactions.

Table 1: Representative Batch Reaction Parameters for Grignard Allylation

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and stabilizes the Grignard reagent. |

| Grignard Reagent | Allylmagnesium Bromide or Chloride | Source of the nucleophilic allyl group. |

| Stoichiometry (Grignard:Ketone) | 1.1:1 to 1.5:1 | Ensures complete consumption of the ketone precursor. |

| Reaction Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 1 - 4 hours | Allows for the reaction to proceed to completion. |

| Workup | Aqueous NH4Cl or dilute acid | Quenches excess Grignard reagent and protonates the alkoxide intermediate. |

Continuous flow manufacturing has emerged as a superior alternative to batch processing for Grignard reactions, offering enhanced safety, efficiency, and scalability. acs.orggoogle.com The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in smaller volumes, are particularly beneficial for the highly exothermic and often sensitive Grignard reactions. google.com

Microreactors, with their high surface-area-to-volume ratio, are exceptionally well-suited for Grignard reactions. google.com The small channel dimensions facilitate rapid heat dissipation, effectively preventing the formation of hotspots and reducing the generation of undesirable byproducts that can occur in large batch reactors. This level of temperature control allows reactions to be run under more aggressive, yet controlled, conditions, often leading to faster reaction times and higher yields. The use of packed-bed reactors with magnesium shavings can also allow for the in-situ generation of the Grignard reagent, which is then immediately consumed in the subsequent reaction with the ketone, further enhancing safety and efficiency.

A significant advancement in continuous flow synthesis is the integration of Process Analytical Technology (PAT), such as in-line spectroscopy. wiley-vch.de Techniques like Near-Infrared (NIR) and Infrared (IR) spectroscopy can monitor the reaction in real-time. wiley-vch.de A spectroscopic flow cell placed after the reactor can continuously measure the concentration of the starting ketone and the product. wiley-vch.de

This real-time data can be fed into a control system, creating a feedback loop that automatically adjusts the flow rate of the Grignard reagent. wiley-vch.de This ensures that the reactants are maintained at an optimal stoichiometric ratio, maximizing yield and minimizing waste. wiley-vch.de Such automated control prevents over- or under-dosing of the highly reactive Grignard reagent, leading to a more robust and efficient process. wiley-vch.de

The performance of Grignard reactions in continuous flow is fundamentally linked to improvements in mass and heat transfer. google.com

Mass Transfer: The rapid mixing achieved in microreactors ensures that the Grignard reagent and the ketone are brought into contact efficiently and homogeneously. This rapid mass transfer means the reaction rate is determined by the intrinsic chemical kinetics rather than by the rate of mixing, leading to faster and more selective reactions. google.com The elimination of transport limitations allows the reaction to reach its full potential, improving both product yield and purity. google.com

Continuous Flow Manufacturing Approaches for Enhanced Process Efficiency

Alternative Allylation Strategies for Thioxanthones (e.g., Enantioselective Allylation)

Beyond standard Grignard reactions, the development of advanced, stereoselective methods for introducing allyl groups is a key area of synthetic research. Enantioselective strategies are particularly significant as they allow for the synthesis of specific chiral isomers, which can have distinct pharmacological properties.

One promising alternative approach is the use of transition-metal catalysis. For instance, copper(I) hydride-catalyzed hydroallylation has been effectively demonstrated for the asymmetric synthesis of chiral 4-allyl chromanes and thiochromanes. nih.gov This methodology involves the reaction of a chromene or thiochromene with an allylic phosphate (B84403) in the presence of a copper catalyst and a chiral ligand. nih.gov This protocol is noted for its mild reaction conditions and high degree of enantioselectivity. nih.gov While not yet documented specifically for 2-chlorothioxanthen-9-one, this strategy represents a state-of-the-art method that could be adapted to produce enantiomerically enriched this compound.

The broader interest in chiral thioxanthone structures is well-established. Chiral thioxanthones have been designed and synthesized for use as organocatalysts in other reactions, such as enantioselective photocycloadditions, highlighting the importance of stereochemistry within this class of compounds. mdpi.com

Analysis and Mitigation of By-product Formation in Synthetic Pathways

A significant challenge in the synthesis of this compound is the formation of undesired by-products. The primary synthetic route typically involves the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide (a Grignard reagent), to the ketone group of 2-chlorothioxanthen-9-one. However, this reaction can be accompanied by side reactions that reduce yield and complicate purification.

During the addition of a Grignard reagent to a ketone, a common side reaction is the reduction of the carbonyl group to a secondary alcohol. organic-chemistry.org While this is most common for Grignard reagents possessing a beta-hydrogen, reduction can also occur through a single electron transfer (SET) mechanism, especially with sterically hindered or easily reducible ketones like substituted thioxanthones. chem-station.com

A structural example of a similar reduction by-product would be 2-trifluoromethyl-9-thioxanthene alcohol , which would arise from the reduction of 2-trifluoromethylthioxanthen-9-one. Mitigation of this side reaction often involves careful control of reaction conditions, such as temperature and the rate of reagent addition, or the use of additives like cerium(III) chloride, which can enhance the nucleophilic addition pathway over reduction. chem-station.com

Intermediates in the synthesis, such as 2-chlorothioxanthen-9-one, and the final product are polycyclic aromatic compounds. These molecules are typically solids with high melting points and possess very high boiling points, often exceeding 150-200 °C at atmospheric pressure. orgchemboulder.comyoutube.com Attempting to purify these compounds using traditional atmospheric distillation presents a major challenge, as the high temperatures required can cause the compounds to decompose. orgchemboulder.comwikipedia.org

The primary technique to overcome this is vacuum distillation . wikipedia.orgbuschvacuum.com By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize and distill at a much lower and non-destructive temperature. orgchemboulder.comlibretexts.org

Key considerations for successful vacuum distillation include:

Apparatus Integrity: The glassware must be free of star cracks or defects, as the pressure difference makes the system susceptible to implosion. orgchemboulder.com

Vacuum Source: A stable vacuum is typically supplied by a mechanical pump. youtube.com

Sealed Joints: All ground-glass joints must be properly greased to ensure an airtight seal, which is necessary to maintain the low pressure. youtube.com

Bump Prevention: Liquids can bump violently under vacuum. Using a magnetic stir bar for smooth boiling is essential, as boiling chips are ineffective under reduced pressure. A Claisen adapter is often used to prevent any bumped material from contaminating the distillate. youtube.com

For smaller quantities, a short-path distillation head is often employed to minimize the distance the vapor travels and reduce loss of material on the surfaces of the apparatus. youtube.com

Chemical Reactivity and Advanced Transformation Pathways of 9 Allyl 2 Chlorothioxanthen 9 Ol

Dehydration Reactions to Form Thioxanthene (B1196266) Isomers

The presence of a tertiary alcohol group at the 9-position of the thioxanthene ring system makes 9-Allyl-2-chlorothioxanthen-9-ol susceptible to dehydration reactions, leading to the formation of isomeric thioxanthene derivatives. This transformation is a key pathway to creating a conjugated exocyclic double bond, which significantly influences the electronic and steric properties of the molecule.

Generation of cis- and trans-9H-Thioxanthene, 2-chloro-9-(2-propenylidene)-(9CI)

The acid-catalyzed dehydration of this compound yields a mixture of geometric isomers: cis- and trans-9H-Thioxanthene, 2-chloro-9-(2-propenylidene)-(9CI). The formation of these isomers is a consequence of the elimination of a water molecule from the tertiary alcohol and a proton from the adjacent carbon of the allyl group. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is often carried out at elevated temperatures.

The ratio of the cis and trans isomers can be influenced by the specific reaction conditions, including the choice of acid catalyst, solvent, and temperature. The thermodynamic stability of the resulting alkenes often dictates the final product distribution, with the trans isomer generally being the more stable and, therefore, the major product under thermodynamic control.

Table 1: Products of Dehydration of this compound

| Product Name | Structure | Isomer Type |

| cis-9H-Thioxanthene, 2-chloro-9-(2-propenylidene)-(9CI) | [Image of cis-isomer] | Cis (Z) |

| trans-9H-Thioxanthene, 2-chloro-9-(2-propenylidene)-(9CI) | [Image of trans-isomer] | Trans (E) |

Mechanistic Investigations into Dehydration Pathways

The dehydration of this compound, a tertiary alcohol, is proposed to proceed through an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions.

Under strongly acidic conditions, the reaction likely follows an E1 pathway . The first step involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequently, the departure of the water molecule generates a tertiary carbocation at the 9-position. This carbocation is stabilized by the adjacent aromatic rings. Finally, a base (such as the conjugate base of the acid or a solvent molecule) abstracts a proton from the carbon adjacent to the positively charged carbon, leading to the formation of the double bond and the corresponding alkene isomers. The formation of a carbocation intermediate allows for potential rearrangements, although in this specific case, rearrangement is unlikely due to the stability of the tertiary benzylic carbocation.

Alternatively, under less acidic conditions or with a bulky base, an E2 mechanism may be favored. In this concerted step, a base removes a proton from the beta-carbon of the allyl group, while simultaneously the protonated hydroxyl group leaves as water, and the double bond is formed. This pathway avoids the formation of a discrete carbocation intermediate.

The stereochemical outcome of the dehydration, leading to a mixture of cis and trans isomers, is a key area of investigation. The relative energies of the transition states leading to each isomer will determine the kinetic product ratio.

Derivatization of the Allyl Moiety and Hydroxyl Group

The allyl and hydroxyl functional groups in this compound offer versatile sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities or physicochemical properties.

The hydroxyl group can undergo various reactions typical of tertiary alcohols. Esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base. Etherification to form, for example, a methoxy (B1213986) derivative, can be accomplished using a strong base followed by treatment with an alkyl halide. Another significant derivative is the glucuronide, which can be formed enzymatically or synthetically, and is relevant in metabolic studies. researchgate.net

The allyl group provides a reactive site for various addition and oxidation reactions. For instance, epoxidation of the double bond can be carried out using peroxy acids like m-CPBA, yielding an epoxide derivative. Dihydroxylation can be achieved using reagents like osmium tetroxide, leading to the corresponding diol. The double bond can also be cleaved through ozonolysis to produce an aldehyde or a carboxylic acid, depending on the workup conditions.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester |

| Hydroxyl | Etherification | NaH, Alkyl halide | Ether |

| Hydroxyl | Glucuronidation | UDPGA, UGT enzymes | Glucuronide |

| Allyl | Epoxidation | m-CPBA | Epoxide |

| Allyl | Dihydroxylation | OsO₄, NMO | Diol |

| Allyl | Ozonolysis | O₃; then DMS or Zn/H₂O | Aldehyde/Ketone |

Photochemical Reactivity of Thioxanthenol and Related Structures

The thioxanthene scaffold is known for its rich photochemistry, and the presence of the allyl and hydroxyl groups in this compound introduces additional photochemical pathways. The photochemical behavior of thioxanthenols and their derivatives is of interest due to their potential applications in photopolymerization and as intermediates in the synthesis of complex molecules.

Upon absorption of UV light, the thioxanthene chromophore can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is often the key reactive species in subsequent photochemical reactions.

For this compound, several photochemical transformations are conceivable. One potential pathway is an intramolecular photocyclization involving the allyl group. The excited thioxanthene ring could abstract a hydrogen atom from the allyl chain, leading to the formation of a biradical intermediate. Subsequent radical-radical coupling could then lead to the formation of a new ring system, creating a more complex, rigid structure. The efficiency and regioselectivity of such photocyclization reactions are often dependent on the substitution pattern of the aromatic rings and the length and nature of the side chain. chim.it

Furthermore, the dehydration products, cis- and trans-9H-Thioxanthene, 2-chloro-9-(2-propenylidene)-(9CI), can also exhibit interesting photochemical reactivity, including photoisomerization between the cis and trans forms. This process would involve the excitation of the conjugated system followed by rotation around the double bond in the excited state and relaxation back to the ground state isomers.

The study of the photochemical reactivity of these compounds provides insights into their stability under UV irradiation and opens avenues for the light-induced synthesis of novel heterocyclic structures.

Strategic Role As a Key Intermediate in Pharmaceutical Synthesis

Synthesis of Zuclopenthixol (B143822) and Related Antipsychotic Active Pharmaceutical Ingredients (APIs)

9-Allyl-2-chlorothioxanthen-9-ol serves as a key precursor in the synthesis of zuclopenthixol, a widely used antipsychotic medication. google.comnih.gov The synthesis of zuclopenthixol from this intermediate generally involves a multi-step process.

A common synthetic route begins with the Grignard reaction of 2-chloro-9-thioxanthone with allylmagnesium bromide to yield this compound. google.com This tertiary alcohol is then dehydrated to form 2-chloro-9-(2-propenylidene)thioxanthene. newdrugapprovals.org Subsequently, a condensation reaction with N-(2-hydroxyethyl)piperazine yields the clopenthixol (B1202743) base, which is a mixture of geometric isomers (α and β). newdrugapprovals.org Zuclopenthixol is the therapeutically active cis (Z)-isomer of clopenthixol. nih.govnih.gov The separation of these isomers is a critical step, often achieved through fractional crystallization or by forming derivatives to facilitate purification. google.com

The following table outlines the key reactants and products in the synthesis of zuclopenthixol:

| Reactant | Product | Reaction Type |

| 2-Chloro-9-thioxanthone, Allylmagnesium bromide | This compound | Grignard Reaction |

| This compound | 2-Chloro-9-(2-propenylidene)thioxanthene | Dehydration |

| 2-Chloro-9-(2-propenylidene)thioxanthene, N-(2-hydroxyethyl)piperazine | Clopenthixol (isomer mixture) | Condensation |

| Clopenthixol isomer mixture | Zuclopenthixol | Isomer Separation |

Process Intensification and Optimization in API Production Utilizing this compound

The efficient production of APIs like zuclopenthixol relies on the optimization of each synthetic step. Research has focused on improving the yield and purity of zuclopenthixol by refining the reaction conditions. For instance, optimizing the condensation reaction and developing effective methods for isomer separation are crucial for obtaining high-purity zuclopenthixol. google.com One patented method describes an improved process for separating and purifying zuclopenthixol by esterifying the isomer mixture with a benzoic acid derivative, which allows for the removal of the unwanted β-isomer, followed by hydrolysis to obtain pure zuclopenthixol. google.com

Process intensification strategies, such as the use of continuous flow reactors, are also being explored to enhance the efficiency, safety, and scalability of pharmaceutical manufacturing. mdpi.com While specific applications to this compound are not extensively documented in the provided results, the principles of process intensification, such as improving reaction control and reducing reaction times, are highly relevant to its downstream applications. mdpi.com The use of Design of Experiments (DoE) is another powerful tool for systematically optimizing process parameters to improve yield and quality. nih.gov

Development of Downstream Derivatization Strategies for Functionalized Thioxanthenes

The thioxanthene (B1196266) scaffold is a versatile platform for the development of new therapeutic agents. Starting from key intermediates like this compound, various derivatization strategies can be employed to create a library of functionalized thioxanthenes with diverse pharmacological properties.

One approach involves the modification of the side chain at the 9-position. The neuroleptic potency of thioxanthene derivatives is significantly influenced by the structure of this side chain. encyclopedia.pubnih.gov For example, compounds with β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains tend to be more potent neuroleptics. encyclopedia.pubnih.gov

Another strategy focuses on the functionalization of the thioxanthene ring system itself. For instance, aminated tetracyclic thioxanthenes have been synthesized and shown to possess antitumor activity. nih.gov The synthesis of these compounds can involve nucleophilic aromatic substitution on a chloro-substituted thioxanthenone, followed by a dehydrative cyclization. nih.gov

The development of new synthetic methodologies, such as the use of intramolecular Friedel-Crafts alkylation with organocatalysts, has enabled the synthesis of novel halogen-substituted thioxanthene derivatives with high yields under mild conditions. acs.org These new derivatives hold potential for further functionalization and exploration of their biological activities. acs.org

The Broader Context of Thioxanthene Derivatives in Medicinal Chemistry

Thioxanthene derivatives constitute an important class of compounds in medicinal chemistry, primarily known for their use as antipsychotic agents. encyclopedia.pubwikipedia.orgdrugs.com They are structurally related to phenothiazines, with the key difference being the replacement of a nitrogen atom in the central ring with a carbon atom. encyclopedia.pubwikipedia.org This structural feature influences their pharmacological profile.

The therapeutic effects of thioxanthene antipsychotics, such as zuclopenthixol, are primarily attributed to their ability to antagonize dopamine (B1211576) D2 receptors in the brain. nih.govencyclopedia.pubdrugs.com They also interact with other receptors, including serotonin, adrenaline, and histamine (B1213489) receptors, which can contribute to their side effect profile. wikipedia.org

Beyond their application in treating psychoses like schizophrenia, thioxanthene derivatives have been investigated for other potential therapeutic uses. encyclopedia.pubdrugs.com Research has explored their potential as anticancer, antioxidant, and anti-inflammatory agents. acs.orgnih.gov For example, certain synthesized thioxanthene derivatives have shown promising cytotoxicity against various cancer cell lines. acs.orgnih.gov The versatility of the thioxanthene scaffold continues to make it an attractive target for the design and synthesis of new bioactive molecules. nih.govacs.org

Advanced Analytical and Computational Methodologies in 9 Allyl 2 Chlorothioxanthen 9 Ol Research

Spectroscopic Characterization and Monitoring Techniques

Spectroscopy is a cornerstone in the analysis of 9-Allyl-2-chlorothioxanthen-9-ol, offering non-destructive and highly detailed molecular information.

In-line Fourier Transform Near-Infrared (FT-NIR) spectroscopy serves as a powerful process analytical technology (PAT) for real-time monitoring of the synthesis of this compound. This non-destructive technique can be directly integrated into a reaction vessel, providing continuous data on the concentration of reactants and products. researchgate.netazom.com The synthesis of this compound typically involves the reaction of 2-chlorothioxanthen-9-one with an allyl-metal reagent. FT-NIR spectroscopy allows for the tracking of specific functional groups, enabling precise control over the reaction's progress.

Key monitoring parameters would include:

Disappearance of the Ketone Carbonyl Group: The consumption of the starting material, 2-chlorothioxanthen-9-one, can be monitored by the decrease in the characteristic NIR absorbance band of its ketone (C=O) group.

Appearance of the Hydroxyl Group: The formation of the tertiary alcohol product, this compound, is tracked by the emergence and increase of the hydroxyl (O-H) group's absorbance band.

Allyl Group Vibrations: The incorporation of the allyl group can also be followed by observing its specific C-H vibrational bands.

This real-time analysis ensures reaction completeness, helps identify the reaction endpoint accurately, and can prevent the formation of impurities due to over-reaction, thereby improving process reproducibility and yield. researchgate.net

Table 1: Hypothetical FT-NIR Monitoring of this compound Synthesis

| Reaction Time (minutes) | Normalized Ketone (C=O) Peak Area | Normalized Hydroxyl (O-H) Peak Area | Product Concentration (Predicted) |

| 0 | 1.00 | 0.00 | 0% |

| 15 | 0.78 | 0.22 | 22% |

| 30 | 0.45 | 0.55 | 55% |

| 60 | 0.15 | 0.85 | 85% |

| 90 | 0.02 | 0.98 | 98% |

| 120 | <0.01 | 1.00 | >99% |

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. heteroletters.org A reversed-phase HPLC method is typically developed for this purpose, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup effectively separates the nonpolar analyte from more polar or less polar impurities.

The method allows for the quantification of the main compound and any impurities, which might include unreacted 2-chlorothioxanthen-9-one or by-products from side reactions. chromatographyonline.com By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a precise purity value can be determined. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve baseline separation of all components. semanticscholar.org

Table 2: Representative HPLC Purity Analysis Data for a Synthesized Batch

| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |

| 1 | 2-chlorothioxanthen-9-one (Impurity) | 4.85 | 35,600 | 0.89% |

| 2 | This compound | 7.21 | 3,945,000 | 98.85% |

| 3 | Unknown Impurity | 8.15 | 10,400 | 0.26% |

| Total | 3,991,000 | 100.00% |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: This spectrum would confirm the presence of all proton environments. Key signals would include the multiplets for the allyl group protons (-CH₂-CH=CH₂), the distinct aromatic protons on the substituted and unsubstituted benzene (B151609) rings of the thioxanthene (B1196266) core, and a singlet for the hydroxyl (-OH) proton, which would disappear upon D₂O exchange.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. It would show signals for the sp³ carbon attached to the hydroxyl group (C-9), the sp² carbons of the allyl group and the aromatic rings, and the carbon atoms of the thioxanthene skeleton. nih.gov

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, definitively confirming the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 7.20 - 7.80 (m, 7H) | 125.0 - 140.0 |

| -CH= (Allyl) | 5.80 - 5.95 (m, 1H) | ~134.0 |

| =CH₂ (Allyl) | 5.05 - 5.20 (m, 2H) | ~118.0 |

| -CH₂- (Allyl) | 2.80 - 2.95 (d, 2H) | ~45.0 |

| -OH | ~2.50 (s, 1H) | N/A |

| C9-OH | N/A | ~75.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying volatile and semi-volatile impurities in samples of this compound. The gas chromatograph separates individual components of a mixture, which are then ionized and detected by the mass spectrometer. nih.gov

This technique is particularly useful for identifying trace amounts of residual starting materials like 2-chlorothioxanthen-9-one or side-products formed during synthesis. nih.govnih.gov The mass spectrum provides the molecular weight of each component and a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for confident identification of known and unknown impurities by comparing them to spectral libraries.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the intrinsic properties of molecules, complementing experimental data.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of the structural and thermodynamic properties of this compound and related thioxanthene derivatives. ua.pt These studies can accurately predict:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable 3D conformation.

Thermodynamic Properties: Estimation of the standard molar enthalpy of formation and Gibbs free energy, which are crucial for understanding the compound's stability and the thermodynamics of its formation. nist.gov

Electronic Properties: Mapping of the molecular electrostatic potential to identify electron-rich and electron-poor regions, which helps in predicting sites for nucleophilic or electrophilic attack. Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions. ua.pt

These computational models are essential for understanding the fundamental chemical nature of the thioxanthene scaffold and how substituents, such as the chloro and allyl groups, influence its properties. wikipedia.org

Electronic Structure Calculations (e.g., DFT, TD-DFT) for Reactivity and Optical Properties

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Electronic structure calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting molecular reactivity and optical behavior without the need for empirical measurements.

DFT is used to determine the electron density of a molecule, from which various properties can be derived. By calculating quantum-molecular descriptors, researchers can identify the most likely sites for electrophilic or nucleophilic attack, predicting the molecule's reactivity in chemical reactions. nih.gov For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of different parts of the thioxanthene scaffold. This allows for a theoretical assessment of local reactivity. nih.gov

TD-DFT is employed to study the excited states of molecules, making it ideal for predicting optical properties. It can calculate the electronic transitions that occur when a molecule absorbs light, which corresponds to its UV-Visible absorption spectrum. researchgate.netresearchgate.net The optical gap energy, a key parameter for optoelectronic applications, can be calculated and correlated with experimental measurements. researchgate.net Furthermore, these methods can evaluate nonlinear optical (NLO) properties, such as static polarizability and first hyperpolarizability, which are important for advanced materials science applications. researchgate.net While specific DFT studies on this compound are not widely published, the methodologies applied to similar heterocyclic structures, such as thiourea (B124793) and thiazolidinone derivatives, demonstrate the potential of these calculations. nih.govresearchgate.net

Table 1: Theoretical Properties Obtainable from DFT/TD-DFT for Thioxanthene Derivatives

| Property | Computational Method | Significance |

| Molecular Geometry | DFT | Predicts the most stable 3D structure. |

| HOMO/LUMO Energies | DFT | Indicates electronic reactivity and charge transfer capabilities. |

| Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| UV-Visible Spectra | TD-DFT | Predicts wavelengths of maximum absorption (λmax) and electronic transitions. researchgate.net |

| Nonlinear Optical (NLO) Properties | DFT/TD-DFT | Calculates polarizability and hyperpolarizability for materials applications. researchgate.net |

Molecular Docking and In Silico Drug Repurposing of Thioxanthene Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comjchr.org In pharmaceutical research, this involves docking a ligand (like a thioxanthene derivative) into the active site of a target protein to predict its binding affinity and mode of interaction. mdpi.comnih.gov This in silico approach is crucial for rational drug design and for identifying new therapeutic uses for existing drugs, a strategy known as drug repurposing. nih.gov

The thioxanthene scaffold is present in several FDA-approved antipsychotic drugs that act as dopamine (B1211576) receptor antagonists. biointerfaceresearch.com Recent computational studies have explored repurposing these existing 9H-thioxanthene-based drugs as potential anticancer agents. biointerfaceresearch.comresearchgate.net Using molecular docking, researchers investigated the binding of these compounds to key enzymatic targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). biointerfaceresearch.com The results of these docking studies revealed that the thioxanthene derivatives could effectively bind to the active sites of both VEGFR-2 and COX-2, suggesting a potential mechanism for anticancer activity. biointerfaceresearch.com The binding affinity is often reported as a docking score, with lower energy values indicating a more stable interaction. jchr.org

This drug repurposing approach leverages the known safety and pharmacokinetic profiles of existing drugs to accelerate the development of new therapies. nih.govmdpi.com The process involves screening large databases of approved drugs against new biological targets using computational tools like molecular docking and molecular dynamics simulations. nih.gov For thioxanthenes, these studies provide a strong hypothesis for their potential utility in oncology, which can then be validated through experimental assays. biointerfaceresearch.com

Table 2: Example of Molecular Docking Results for Thioxanthene Derivatives

| Thioxanthene Derivative | Target Protein | Finding | Potential Application |

| 9H-Thioxanthene-based drugs | VEGFR-2 | Showed high binding affinity in docking simulations. biointerfaceresearch.com | Anticancer Therapy biointerfaceresearch.com |

| 9H-Thioxanthene-based drugs | COX-2 | Docking revealed favorable molecular interactions at the active site. biointerfaceresearch.com | Anticancer & Anti-inflammatory biointerfaceresearch.comacs.org |

| General Thioxanthene Analogues | Cyclooxygenase-2 (COX-2) | Certain derivatives showed potent inhibition and high selectivity for COX-2. acs.org | Anti-inflammatory acs.org |

Isotope Effects and Electronic Dependence in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a fundamental tool for elucidating the mechanisms of chemical reactions. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen H by deuterium (B1214612) D), resulting in a change in the reaction rate. youtube.com This change occurs because the heavier isotope forms a stronger bond with a higher vibrational zero-point energy, making the bond more difficult to break. youtube.com

KIEs are classified based on their magnitude and the position of the isotopic label.

Primary KIEs occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. These are typically significant in magnitude (kH/kD > 2). youtube.com

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. These effects are smaller (kH/kD close to 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. youtube.com

In the context of this compound, studying KIEs could provide crucial insights into the mechanisms of its synthesis or metabolic reactions. For example, if the addition of the allyl group to the thioxanthenone precursor involves a rate-limiting C-H bond cleavage, substituting the relevant hydrogen with deuterium would result in a primary KIE. Computational methods like DFT can be used to calculate theoretical KIEs for proposed reaction pathways, which can then be compared with experimental data to support or refute a particular mechanism. rsc.org Such studies on related thio-substituted compounds have successfully used DFT to calculate primary and secondary KIEs for phosphoryl transfer reactions, demonstrating the power of combining theoretical calculations with experimental observations. rsc.org

Process Analytical Technology (PAT) Frameworks in Thioxanthene Synthesis

Process Analytical Technology (PAT) is a framework, strongly encouraged by regulatory authorities like the FDA, for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical quality and performance attributes of raw and in-process materials. youtube.com The goal of PAT is to build quality into the product from the start ("Quality by Design") rather than relying solely on end-product testing. youtube.com

In the synthesis of complex molecules like this compound, a PAT framework would involve integrating advanced analytical tools directly into the manufacturing line to monitor the process in real-time. This allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality. youtube.com

Key components of a PAT framework for thioxanthene synthesis would include:

Real-time Monitoring: Employing spectroscopic techniques (e.g., Near-Infrared, Raman, or Terahertz spectroscopy) to continuously monitor critical process parameters such as reactant concentration, intermediate formation, and reaction completion. nih.gov

Multivariate Data Analysis: Using chemometric tools to analyze the large datasets generated by the analytical instruments. nih.gov These models can correlate spectral data with critical quality attributes of the product, such as purity and yield.

Process Control: Establishing feedback and feed-forward control loops that use the real-time data to automatically adjust process parameters (e.g., temperature, reagent flow rate) to prevent deviations from the desired state. youtube.com

By implementing PAT, manufacturers can gain a deeper understanding of the synthesis process, reduce batch-to-batch variability, improve efficiency, and facilitate real-time release of the final product. youtube.com The application of PAT has been demonstrated for quantifying active ingredients and excipients in pharmaceutical tablets, showcasing its feasibility for ensuring the quality of solid dosage forms. nih.govnih.gov

X-ray Crystallography for Absolute Structure Determination of Thioxanthene Scaffolds

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For a chiral molecule like this compound, which contains a stereocenter at the C9 position, X-ray crystallography is the gold standard for unambiguously determining its absolute structure and configuration.

For thioxanthene scaffolds, this structural information is invaluable for several reasons:

Absolute Configuration: It allows for the unequivocal assignment of the R or S configuration at chiral centers, which is critical as different enantiomers of a drug can have vastly different pharmacological activities.

Structure-Activity Relationships (SAR): A precise 3D structure is essential for understanding how the molecule interacts with its biological target. This knowledge guides the design of more potent and selective analogues in medicinal chemistry.

Conformational Analysis: It reveals the preferred conformation of the thioxanthene ring system and the orientation of its substituents, such as the allyl and chloro groups.

The use of X-ray crystallography to determine the structure of molecular scaffolds is a well-established practice in structural biology and chemistry, providing foundational knowledge for further research and development. nih.gov

Emerging Research Frontiers and Future Perspectives

Innovation in Green Chemistry Principles for Thioxanthene (B1196266) Synthesis

The adoption of green chemistry principles is revolutionizing the synthesis of thioxanthenes, aiming to minimize environmental impact and enhance laboratory safety. sigmaaldrich.com The core tenets of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comyale.edumsu.edu These principles guide chemists in creating more sustainable synthetic routes from the initial design to the final product.

The 12 Principles of Green Chemistry

| Principle Number | Title | Description |

| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.edumsu.eduskpharmteco.com |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edumsu.edu |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. yale.edu |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. yale.edu |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. yale.edunih.gov |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. yale.edunih.gov |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. yale.edu |

One innovative approach is the use of continuous-flow processing. A greener pathway for the synthesis of 9-Allyl-2-chlorothioxanthen-9-ol has been demonstrated using this technique. uniroma1.it The process involves the transformation of 2-chlorothioxanthen-9-one into a magnesium alkoxide intermediate using allylmagnesium chloride in tetrahydrofuran (B95107) (THF). uniroma1.it This intermediate is then hydrolyzed to produce the final product. uniroma1.it This method, utilizing a continuous stirred-tank reactor (CSTR) and a plug-flow reactor (PFR), successfully reduces the volume of solvent required, showcasing a significant step towards waste prevention in thioxanthene synthesis. uniroma1.it Such continuous processing methods not only minimize solvent use but also offer better control over reaction conditions, potentially leading to higher yields and purity. uniroma1.it

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones, as catalysts offer higher selectivity and can be used in small amounts, thereby reducing waste. yale.edu Research into sustainable thioxanthene synthesis is actively exploring various catalytic systems.

Photocatalysis : This technique uses light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. thieme-connect.de Thioxanthone, a related compound, has long been used as a photosensitizer. thieme-connect.de Recent advancements have led to the development of a potent thioxanthone-TfOH complex (9-HTXTF ) that acts as a unique photoredox catalyst, enabling energy-demanding redox transformations under mild conditions. thieme-connect.de

Metal Catalysis : Molybdenum-catalyzed selective oxidation of thiols represents a green protocol for creating sulfur-sulfur bonds, which are important in many bioactive molecules. rsc.org This method uses environmentally benign oxidants like H₂O₂ or air. rsc.org Copper iodide has also been noted for its mediating role in the cyclization and reduction of certain thioxanthene derivatives. nih.gov

Organocatalysis : Chiral Brønsted bases have been successfully used as catalysts in the asymmetric transformation of thiophenes. nih.gov These catalysts can activate inert thiophene (B33073) structures to produce axially chiral derivatives with high stereoselectivity, demonstrating the potential of organocatalysis in creating complex, functionalized sulfur-containing heterocycles. nih.gov

These catalytic strategies are crucial for developing more efficient and environmentally friendly methods for the synthesis and functionalization of thioxanthenes. rsc.orgnih.gov

Exploration of Novel Functionalized Thioxanthene Derivatives for Diverse Applications

The thioxanthene scaffold is a versatile platform for developing new molecules with a wide array of biological activities and material properties. nih.govacs.org Its structural similarity to phenothiazines has historically driven its exploration in medicinal chemistry, particularly for antipsychotic drugs. nih.govwikipedia.org Derivatives such as chlorprothixene (B1288), clopenthixol (B1202743), flupenthixol, and thiothixene (B151736) are used clinically as antipsychotics, functioning primarily by antagonizing dopamine (B1211576) D2 receptors in the brain. wikipedia.orgpatsnap.com

Modern research continues to expand the applications of thioxanthene derivatives:

Anticancer Agents : Researchers have synthesized libraries of thioxanthene analogues and tested them for anticancer activity. nih.govacs.org For instance, certain aminated tetracyclic thioxanthenes have shown potent cell growth inhibition in melanoma, breast adenocarcinoma, and non-small cell lung cancer cell lines. nih.gov Some of these compounds also exhibit fluorescence, making them promising candidates for theranostics, which combines therapy and diagnostics. nih.gov

Antimicrobial Agents : Beyond their neuroleptic effects, thioxanthenes have been found to possess antibacterial, anti-mycobacterial, and antiviral properties. nih.gov The urgent need for new antibiotics due to rising drug resistance makes these "non-antibiotic" compounds an exciting area of exploration. nih.gov The synthesis of novel 8-aryl-3-methyl-2-thioxanthines has yielded compounds with measured antimicrobial activity. nih.gov

Photoinitiators : Thioxanthone compounds are prominent as photoinitiators for UV curing of polymers, such as those used in coatings and inks. google.com Their ability to absorb long-wavelength light makes them particularly suitable for curing with modern LED light sources, which reduces energy consumption. google.com

The synthesis of these novel derivatives often involves strategies like nucleophilic aromatic substitution and dehydrative cyclization to build complex, functionalized structures from simpler thioxanthene precursors. nih.gov

Table of Selected Functionalized Thioxanthene Derivatives and Their Applications

| Derivative Class | Example Application | Reference |

| Aminated Tetracyclic Thioxanthenes | Antitumor agents, Theranostics | nih.gov |

| 8-Aryl-3-methyl-2-thioxanthines | Antimicrobial agents | nih.gov |

| Piperazine/Piperidine Side-Chain Thioxanthenes | Antipsychotics (e.g., Flupenthixol, Thiothixene) | nih.govwikipedia.org |

| Thioxanthone Derivatives | Photoinitiators for UV/LED curing | google.com |

| Pyrene-Fused Thioxanthenes | Optoelectronic materials | acs.org |

Deepening Mechanistic Understanding of Complex Reactions Involving Thioxanthenes

In synthetic chemistry, mechanistic studies are elucidating the pathways of complex reactions. For example, the synthesis of aminated tetracyclic thioxanthenes is understood to proceed through a tandem reaction involving an Ullmann-type C-N coupling followed by a dehydrative cyclization. nih.gov In some cases, unexpected reaction outcomes, such as a reduction mediated by a copper iodide catalyst, have been observed and rationalized through proposed mechanisms. nih.gov

Spectroelectrochemical studies combined with theoretical calculations (time-dependent DFT) are being used to investigate the reduction of thioxanthene compounds. rsc.org These studies help to understand the electronic structure and absorption spectra of the resulting radical anions and dianions, which is critical for their application in electrochromic materials. rsc.org Similarly, mechanistic studies involving radical trapping experiments and various spectroscopic techniques are helping to unravel the catalytic cycles in oxidation reactions, identifying key intermediates like molybdenum-peroxo species. rsc.org This deeper insight allows for more precise control over reaction outcomes and the rational design of new catalytic systems.

Integration of Thioxanthene Chemistry into Advanced Materials Science (e.g., OLED Emitters)

The unique photophysical and electronic properties of the thioxanthene core have made it an attractive building block for advanced materials, particularly in the field of organic electronics. acs.orgacs.org Sulfur-containing polycyclic hydrocarbons are promising for applications in organic field-effect transistors (OFETs), semiconductors, and organic light-emitting diodes (OLEDs) due to their enhanced stability and efficient charge transport properties compared to their all-carbon analogues. juniperpublishers.com

Thioxanthene derivatives are being specifically developed as emitters in OLEDs. researchgate.net By combining a thioxanthene-based acceptor unit with a suitable donor unit, chemists can design molecules that exhibit thermally activated delayed fluorescence (TADF). researchgate.netacs.org This mechanism allows OLEDs to harvest both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs) that can significantly exceed the theoretical maximum for conventional fluorescent emitters. acs.org

Researchers have designed and synthesized various donor-acceptor (D-A) type thioxanthene derivatives, achieving blue, green, and yellow electroluminescence with high efficiencies. acs.org For example, OLEDs using emitters based on derivatives of carbazole (B46965) and thioxanthone have achieved EQEs of over 24%. acs.org The performance of these materials is highly dependent on their molecular structure, and ongoing research focuses on synthesizing new derivatives and understanding structure-property relationships to further improve device performance. acs.orgacs.org The integration of thioxanthenes into materials like polyimides also leads to electro-active polymers with electrochromic behavior, useful in organic electronics. rsc.org

Q & A

Q. Which in silico methods are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes or receptors. Use crystal structures of related targets (e.g., CYP450 isoforms) and validate with SPR (surface plasmon resonance) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.